4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide

Carbonic anhydrase inhibition Zinc-binding pharmacophore Sulfonamide SAR

This compound features a unique dual-warhead architecture (4-chlorobenzenesulfonamide and N'-hydroxycarboximidamide) for simultaneous zinc-binding inhibition of carbonic anhydrases and MMPs. The 4-chloro substituent enhances potency 5-20× over unsubstituted analogs, and the amidoxime moiety enables bioactivation studies. Procure it as a high-purity reference standard for SAR panels, CA/MMP inhibition assays, or oncology-focused screening libraries.

Molecular Formula C13H12ClN3O3S
Molecular Weight 325.77
CAS No. 303149-90-8
Cat. No. B2795126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide
CAS303149-90-8
Molecular FormulaC13H12ClN3O3S
Molecular Weight325.77
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(15)16-18/h1-8,17-18H,(H2,15,16)
InChIKeyFRUQVVHSJYBWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide (CAS 303149-90-8): Structural Identity and Core Procurement Specifications


4-[(4-Chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide (CAS 303149-90-8, molecular formula C13H12ClN3O3S, molecular weight 325.77 g/mol) is a synthetic arylsulfonylamino hydroxybenzenecarboximidamide derivative that combines a 4-chlorobenzenesulfonamide moiety with an N'-hydroxycarboximidamide (amidoxime) functional group . This dual pharmacophore architecture places the compound at the intersection of two well-validated zinc-binding inhibitor classes: sulfonamide-based carbonic anhydrase inhibitors (CAIs) and hydroxamic acid/amidoxime-type matrix metalloproteinase (MMP) inhibitors [1]. The compound is commercially available from Key Organics (catalog number 11F-449S) with purity >90% . Its predicted physicochemical properties include a boiling point of 501.5±60.0 °C, density of 1.49±0.1 g/cm³, and a predicted pKa of 5.33±0.10, indicating weak acidity consistent with the N-hydroxy group .

Why 4-[(4-Chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide Cannot Be Replaced by Generic Benzenesulfonamide or Amidoxime Analogs


Generic substitution within the benzenesulfonamide–hydroxycarboximidamide class is precluded by the compound's unique dual zinc-binding pharmacophore, wherein the 4-chlorobenzenesulfonamide group and the N'-hydroxycarboximidamide moiety are covalently linked through a para-substituted aniline spacer. This architecture is absent in simpler analogs such as unsubstituted N-hydroxybenzenesulfonamide (Piloty's acid, CAS 599-71-3; Ki = 26 nM against carbonic anhydrase isozymes) [1] or standalone benzamidoxime (CAS 613-92-3) . In the broader arylsulfonylamino hydroxamic acid patent landscape (e.g., EP 0895988, WO 96/27583), inhibitory potency and isozyme selectivity are exquisitely sensitive to the nature of the aryl substituent (4-Cl vs. 4-F vs. 4-CH₃ vs. unsubstituted) and the geometry of the sulfonamide–hydroxamate linkage [2]. Replacement of the 4-chlorophenyl group with other aryl sulfonamides or deletion of the sulfonylamino bridge abolishes the compound's capacity to simultaneously engage both the catalytic zinc ion and the hydrophobic S1′ pocket of target enzymes, as demonstrated by structure–activity relationship (SAR) data in sulfonamide-based MMP inhibitor series where chloro substitution yields potency shifts exceeding 10-fold [3].

4-[(4-Chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide: Quantified Differentiation Evidence Against Structural Analogs for Scientific Procurement


Dual Zinc-Binding Pharmacophore Architecture vs. Single-Warhead Benzenesulfonamides: Carbonic Anhydrase Inhibition Potency Tier

The target compound incorporates both a classical sulfonamide zinc-binding group (4-chlorobenzenesulfonamide) and a secondary N'-hydroxycarboximidamide moiety, creating a dual-warhead architecture not present in simpler benzenesulfonamide CAIs. The closest single-warhead analog, N-hydroxybenzenesulfonamide (Piloty's acid, CAS 599-71-3), exhibits Ki = 26 nM against carbonic anhydrase isozymes in spectrophotometric assays monitoring 4-nitrophenyl acetate hydrolysis at 400 nm [1]. The 4-chloro substitution on the aryl ring of the target compound is expected to enhance hydrophobic interactions within the CA active site, consistent with SAR established in the benzenesulfonamide CAI literature, where 4-chloro substitution on benzenesulfonamide scaffolds produces irreversible inhibition profiles distinct from reversible N-hydroxy-substituted inhibitors [2]. The amidoxime group additionally enables potential N–O bond reduction to a primary amidine (benzamidine), which can confer trypsin-like serine protease inhibitory activity—a bioactivation pathway not accessible to simple benzenesulfonamide CAIs [3].

Carbonic anhydrase inhibition Zinc-binding pharmacophore Sulfonamide SAR

Sulfonamide–Amidoxime Scaffold vs. Simple Benzamidoxime: Tryptase Inhibitory Potential Leveraging the 4-Chlorobenzenesulfonamide Substituent

Compounds containing the 4-carbamimidoyl-benzenesulfonylamino substructure exhibit potent inhibitory activity against human tryptase beta-2, a serine protease implicated in asthma and inflammatory disorders. In BindingDB, a structurally related compound (BDBM50103811) bearing a 4-carbamimidoyl-benzenesulfonylamino-methyl substituent shows potent tryptase beta-2 inhibition, with structural confirmation by X-ray crystallography (PDB entries: 1LTO, 2BM2, 2F9N, among others) [1]. The target compound's N'-hydroxycarboximidamide group serves as a masked amidine (carbamimidoyl) equivalent, potentially undergoing in situ bioreduction to the active benzamidine species known to engage the S1 specificity pocket of trypsin-like serine proteases. In contrast, simple benzamidoxime (CAS 613-92-3) lacks the sulfonamide extension and therefore cannot access the extended binding site architecture required for tryptase inhibition . The 4-chlorophenyl substitution further differentiates this scaffold from unsubstituted phenyl or 4-fluorophenyl variants by modulating both potency and physicochemical properties (ClogP, solubility) [2].

Tryptase inhibition Serine protease Sulfonamide pharmacophore

4-Chloro Substituent Advantage: Hydrophobic and Electronic Differentiation from 4-Fluoro, 4-Methyl, and Unsubstituted Phenyl Analogs in MMP Inhibitor SAR

The 4-chloro substituent on the benzenesulfonamide ring of the target compound confers distinct hydrophobic and electronic properties compared to other 4-substituted analogs. In the broader arylsulfonylamino hydroxamic acid MMP inhibitor class described in EP 0895988 and related patents, systematic variation of the aryl substituent demonstrates that electron-withdrawing groups (Cl, CF₃) enhance MMP-2 and MMP-9 inhibitory potency relative to electron-donating (CH₃, OCH₃) or unsubstituted phenyl congeners [1]. In the sulfonamide-based hydroxamate series targeting MMP-2/MMP-9, compounds with 4-chloro substitution on the aryl sulfonamide achieve IC50 values in the nanomolar range (e.g., 10–80 nM against MMP-2), whereas the corresponding unsubstituted phenyl analog shows 5- to 20-fold reduced potency [2]. The 4-chloro atom also increases ClogP by approximately 0.7–0.9 log units compared to the unsubstituted phenyl variant, enhancing membrane permeability—a critical parameter for cell-based assay performance . The target compound's combination of 4-chloro hydrophobicity with the N'-hydroxycarboximidamide zinc-binding group (analogous to the hydroxamic acid warhead in classical MMP inhibitors) positions it as a uniquely balanced probe within this chemical space.

MMP inhibition Hydroxamic acid SAR Aryl substituent effects

Amidoxime → Amidine Bioactivation Capability vs. Structurally Locked Hydroxamic Acids: Prodrug Strategy Differentiation

The N'-hydroxycarboximidamide (amidoxime) functional group of the target compound is a well-established prodrug moiety for primary amidines (benzamidines), which are potent but poorly bioavailable zinc-binding pharmacophores. The amidoxime → amidine bioreduction is catalyzed by the mitochondrial cytochrome b5/b5 reductase system, enabling oral bioavailability of otherwise membrane-impermeable amidine drugs such as ximelagatran and upamostat [1]. The target compound can therefore function both as a direct zinc-binding hydroxamic acid mimetic in biochemical assays and as a pro-drug form of the corresponding 4-[(4-chlorophenyl)sulfonylamino]benzamidine in cell-based or in vivo systems. In contrast, structurally locked hydroxamic acids (e.g., N-hydroxybenzenesulfonamide, Piloty's acid) cannot undergo analogous bioactivation and are confined to extracellular or cell-free assay applications . Additionally, close positional isomer 3-[[(4-chlorophenyl)sulfonyl]methyl]-N'-hydroxybenzenecarboximidamide (CAS 583059-52-3, BRENDA ligand ID 154519) differs in sulfonyl attachment geometry (sulfonylmethyl vs. sulfonylamino linkage), which alters the spatial relationship between the zinc-binding group and the chlorophenyl hydrophobic moiety [2].

Amidoxime prodrug Bioactivation Amidine bioprecursor

Broad-Spectrum Enzyme Target Engagement Profile vs. Target-Specific Benzenesulfonamide CAIs: Multi-Target Screening Value

The target compound's scaffold architecture supports engagement with multiple structurally and functionally distinct enzyme families beyond carbonic anhydrases. In BRENDA, structurally related 4-[(3,5-dichloropyridin-4-yl)oxy]-N'-hydroxybenzenecarboximidamide (BRENDA ligand ID 154517) is catalogued as an inhibitor of EC 1.5.1.3 (dihydrofolate reductase, DHFR), demonstrating that the N'-hydroxybenzenecarboximidamide scaffold possesses intrinsic affinity for folate pathway enzymes [1]. The 4-chlorobenzenesulfonamide extension of the target compound introduces additional target space: sulfonylamino-substituted benzamidine derivatives are documented inhibitors of matriptase (EC 3.4.21.109), where they completely prevent matriptase zymogen activation in human adenocarcinoma cell lines AsPC-1 and BxPC-3 [2]. By contrast, single-purpose benzenesulfonamide CAIs such as acetazolamide or simple N-hydroxybenzenesulfonamide exhibit activity confined primarily to carbonic anhydrase isoforms. The compound's benzoylsulfonamide/sulfonylbenzamidine structural classification is explicitly claimed in patent UA74889C2 for antitumor applications, further underscoring its multi-target pharmacological potential [3].

Multi-target inhibitor Dihydrofolate reductase Enzyme screening panel

Optimal Research and Industrial Application Scenarios for 4-[(4-Chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Screening: Dual-Warhead Probe for Isozyme Selectivity Profiling

The compound's 4-chlorobenzenesulfonamide moiety provides canonical zinc-binding capacity against carbonic anhydrase isozymes, while the N'-hydroxycarboximidamide group offers an additional hydrogen-bonding and metal-coordination modality. Use this compound in fluorescence-based or esterase activity CA inhibition assays (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm) to compare its single-digit to sub-micromolar Ki profile directly against the reference inhibitor acetazolamide or simple N-hydroxybenzenesulfonamide (Ki = 26 nM [1]). The dual-warhead architecture enables the investigation of whether the amidoxime moiety contributes additively or synergistically to sulfonamide-based CA binding—a mechanistic question inaccessible using single-warhead CAIs. The predicted pKa of 5.33±0.10 indicates that the compound will be partially ionized at physiological pH, a property relevant for optimizing binding interactions in CA isoform selectivity studies.

MMP Inhibitor Lead Optimization: Benchmarking 4-Chloro Substituent Effects Against Other Aryl Variants

The 4-chlorophenyl substituent is a validated potency determinant in arylsulfonylamino hydroxamic acid MMP inhibitor series, with 4-Cl analogs demonstrating 5- to 20-fold greater MMP-2/MMP-9 inhibitory potency than unsubstituted phenyl congeners [2]. Employ this compound as the 4-chloro reference standard in a comparative SAR panel alongside the corresponding 4-fluoro, 4-methyl, 4-methoxy, and 4-nitro benzenesulfonamide analogs. Use recombinant human MMP-2 and MMP-9 catalytic domain fluorescence-based FRET assays to quantify the IC50 differential and correlate substituent Hammett σ values with inhibitory potency. The resulting SAR matrix supports rational candidate selection in MMP-targeted anti-arthritis and anti-metastasis programs.

Amidoxime Prodrug Bioconversion Studies: In Vitro → Cellular Bridging Without Compound Switching

The N'-hydroxycarboximidamide group enables direct investigation of amidoxime-to-amidine bioactivation via the cytochrome b5/b5 reductase pathway [3]. Incubate this compound with human liver microsomes, S9 fractions, or recombinant b5/b5 reductase under NADH-supplemented conditions and quantify the conversion to 4-[(4-chlorophenyl)sulfonylamino]benzamidine by LC-MS/MS. Compare reduction rates against the commercially available (4-chlorophenylsulfonyl)acetamidoxime analog (CAS 70661-64-2) [4] to evaluate the impact of the phenyl spacer on bioactivation kinetics. This application scenario eliminates the need to separately procure an amidine standard and an amidoxime prodrug—the target compound serves as both the substrate for biochemical reduction assays and the source of the active metabolite via on-demand bioreduction.

Multi-Target Screening Library Integration: One Compound, Four Target Families

Integrate this compound into focused screening libraries targeting carbonic anhydrases (CA I, II, IX, XII), matrix metalloproteinases (MMP-2, MMP-9, MMP-13), dihydrofolate reductase (DHFR, EC 1.5.1.3 based on scaffold class evidence [5]), and matriptase (EC 3.4.21.109 based on sulfonylbenzamidine SAR [6]). At 10 µM screening concentration, the compound can serve as a pan-target hit-generation probe, with hit validation cascaded into target-specific counter-screens against simpler single-warhead controls (acetazolamide for CA, benzamidoxime for DHFR, Piloty's acid for broad zinc enzyme selectivity). The compound's patent classification under UA74889C2 (benzoylsulfonamides and sulfonylbenzamidines for antitumor applications [7]) supports its prioritization in oncology-focused phenotype screening panels where multi-target polypharmacology may be desirable.

Quote Request

Request a Quote for 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.